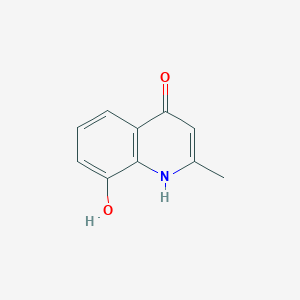

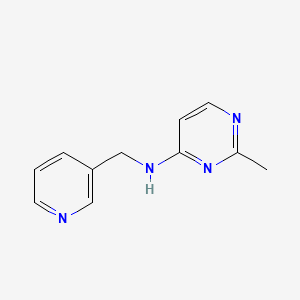

2-Methylquinoline-4,8-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various methods. One approach involves an I2-promoted formal [4 + 2] cycloaddition for the synthesis of 2-acylquinolines from methyl ketones and arylamines using 1,4-dithane-2,5-diol as an ethylene surrogate . Another method describes a microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one from commercially available 2-methyl-6-nitrobenzonitrile . Additionally, a domino reaction catalyzed by indium chloride in water has been used to synthesize various tetrahydroquinoline derivatives . Optically pure tetrahydroquinoline derivatives have been synthesized using a combination of catalytic hydrogenation and classical resolution . These methods provide insights into the potential synthetic routes that could be applied to the synthesis of 2-Methylquinoline-4,8-diol.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For instance, iridium complexes with 8-methylquinoline ligands have been characterized by NMR spectroscopy and X-ray analysis . The crystal and molecular structures of organic acid–base adducts from 2-methylquinoline and different acids have been elucidated using X-ray crystallography . These studies contribute to the understanding of the molecular structure of 2-Methylquinoline-4,8-diol by analogy.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives has been explored in several studies. The Povarov-type reaction using 1,4-dithane-2,5-diol as an ethylene surrogate indicates the potential for cycloaddition reactions involving quinoline derivatives . The synthesis of 2,2,4-dihydroquinolines using heteropolyacid as a catalyst demonstrates the potential for catalytic reactions involving quinoline derivatives . These reactions provide a basis for predicting the chemical behavior of 2-Methylquinoline-4,8-diol in various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives have been investigated through experimental and computational methods. Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, electronic structure, and nonlinear optical properties of a novel quinoline derivative . The synthesis and characterization of supramolecular complexes with 2-methylquinoline reveal insights into the hydrogen bonding and noncovalent interactions that could influence the properties of 2-Methylquinoline-4,8-diol .

科学的研究の応用

Antimicrobial Potentials in Food Preservation

Studies have highlighted the antimicrobial activities of 2-Methylquinoline-4,8-diol and its analogues, particularly against foodborne bacteria. Research involving Citrullus colocynthis fruits and 4-methylquinoline analogues demonstrated significant antimicrobial activities, suggesting their potential as natural preservatives in food products. 2-Methyl-8-hydroxyquinoline, specifically, showed potent activities against various foodborne bacteria, indicating its application in developing eco-friendly food supplemental agents and pharmaceuticals (Min-Gi Kim et al., 2014).

Luminescence and Coordination Chemistry

The compound has been utilized in the study of semidirected versus holodirected coordination in Pb(II) complexes, leading to single-component white light luminescence. This research demonstrates the compound's utility in developing new materials with potential applications in lighting and display technologies (Ling Chen et al., 2015).

Synthesis and Structural Analysis

2-Methylquinoline-4,8-diol has been a focus in the synthesis and structural analysis of various chemical compounds. For example, its derivatives have been studied for their spectroscopic properties and potential biological applications, indicating the compound's versatility in chemical synthesis and pharmaceutical research (G. Małecki et al., 2010).

Applications in Alzheimer's Disease Research

The compound and its analogues have been proposed for use in Alzheimer's disease treatment due to their ability to complex with transition metal ions. This has led to investigations into their interactions with amyloid-β peptide and monoamine neurotransmitters, suggesting a molecular basis for their potential therapeutic applications in neurodegenerative diseases (V. Kenche et al., 2013).

Thermodynamic Properties and Environmental Implications

Research into the thermodynamic properties of 2-Methylquinoline and its derivatives provides essential data for understanding their behavior in different conditions, which is crucial for their application in environmental science and engineering. Studies have measured standard thermodynamic properties, offering insights into their stability and reactivity under various temperatures (R. Chirico et al., 2005).

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, forming the scaffold for compounds of great significance . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

特性

IUPAC Name |

8-hydroxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXLDINMROIPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinoline-4,8-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)